molecular formula C17H17NO2 B137627 Ethyl 2-(benzylideneamino)-2-phenylacetate CAS No. 77290-52-9

Ethyl 2-(benzylideneamino)-2-phenylacetate

Cat. No. B137627
CAS RN: 77290-52-9
M. Wt: 267.32 g/mol
InChI Key: LOPYPCFPVBVOPQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylideneamino)-2-phenylacetate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related ethyl esters and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, ethyl cyanoethylphenylacetate is an important intermediate in drug synthesis , and the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves reactions with ethyl esters .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic or amino acids. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate is prepared from L-serine through a nine-step process . Similarly, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . These methods demonstrate the complexity and versatility of synthesizing ethyl ester derivatives.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods and supported by quantum chemical calculations. For instance, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by IR-spectroscopy and quantum chemical calculations, revealing intramolecular hydrogen bonds and a transoide configuration of amide fragments . This level of detail in structural analysis is crucial for understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Ethyl esters participate in various chemical reactions, including Michael additions, Diels-Alder reactions , and the Lossen rearrangement . These reactions are essential for creating complex molecules with potential pharmaceutical applications. The compatibility with different protecting groups and the ability to proceed without racemization are significant advantages of these methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the boiling point and solubility . The reactivity of these compounds in different chemical reactions also depends on their electronic and steric properties, which can be inferred from their molecular geometry .

Scientific Research Applications

Synthesis Applications

Ethyl 2-(benzylideneamino)-2-phenylacetate and its derivatives play a crucial role in the synthesis of complex organic molecules. Hodges et al. (2004) demonstrated its utility in the base-promoted cyclization process leading to the formation of spirocyclic lactones, showcasing its versatility in organic synthesis (Hodges, Wang, & Riley, 2004). Similarly, Limbach et al. (2004) developed an efficient synthesis method for cyclopropylideneacetates, highlighting the compound's role as a building block for organic synthesis (Limbach, Dalai, & Meijere, 2004).

Antimicrobial and Antifungal Activities

The compound has also been explored for its potential in developing antimicrobial and antifungal agents. Shipilovskikh et al. (2014) investigated its recyclization reactions, which could lead to novel compounds with potential biological activities (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014). Additionally, compounds derived from Ethyl 2-(benzylideneamino)-2-phenylacetate have been evaluated for their antifungal activity, suggesting its application in pharmaceutical research (Toraskar, Kadam, & Kulkarni, 2009).

Material Science and Catalysis

In material science, the compound's derivatives have been used in the fabrication of polymers with specific properties. Jellema et al. (2010) conducted rhodium-mediated stereospecific carbene polymerization using ethyl diazoacetate derivatives, including Ethyl 2-(benzylideneamino)-2-phenylacetate, to create polymers with potential applications in various industries (Jellema, Jongerius, et al., 2010).

Enzymatic Resolution and Biocatalysis

Kasture et al. (2005) highlighted the role of the compound in enzymatic resolution processes, demonstrating its importance in the selective production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

properties

IUPAC Name

ethyl 2-(benzylideneamino)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPYPCFPVBVOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439339
Record name ethyl 2-(benzylideneamino)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzylideneamino)-2-phenylacetate

CAS RN

77290-52-9
Record name ethyl 2-(benzylideneamino)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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